1-(Cyclopropylmethyl)-1H-indol-7-amine
Overview
Description
1-(Cyclopropylmethyl)-1H-indol-7-amine is an organic compound that features a cyclopropylmethyl group attached to an indole ring Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1H-indol-7-amine typically involves the introduction of the cyclopropylmethyl group to the indole ring. One common method is the alkylation of indole with cyclopropylmethyl halides under basic conditions. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or the use of Grignard reagents to introduce the cyclopropylmethyl group.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclopropylmethyl group, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or halides. Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-indol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential, and this compound may be investigated for its pharmacological effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-indol-7-amine can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
1-(Cyclopropylmethyl)-1H-indole:
1-(Cyclopropylmethyl)-1H-indol-3-amine: The amine group is positioned differently, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(cyclopropylmethyl)indol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-11-3-1-2-10-6-7-14(12(10)11)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYXPKRLZZGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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